Hordenine

Description

This compound is a natural product found in Chondria dasyphylla, Gracilaria gracilis, and other organisms with data available.

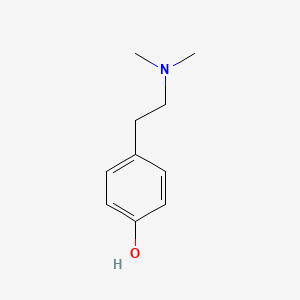

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046096 | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 mg/mL | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-15-1 | |

| Record name | Hordenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-dimethylaminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HORDENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 °C | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Hordenine Biosynthesis in Barley: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of hordenine in barley (Hordeum vulgare). This compound, a phenethylamine alkaloid, is of significant interest due to its pharmacological activities and its role in plant defense. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and illustrates the pathway and its logical flow.

The this compound Biosynthetic Pathway

This compound is synthesized from the amino acid L-tyrosine in a three-step pathway primarily localized in the roots of germinating barley seedlings[1][2]. The pathway involves a decarboxylation followed by two successive N-methylation steps. Phenylalanine can also serve as a precursor, but it is first converted to tyrosine[3].

The key steps are:

-

Decarboxylation of L-Tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyrDC).

-

First N-methylation: Tyramine is then N-methylated to form N-methyltyramine. This step is catalyzed by a specific N-methyltransferase (NMT).

-

Second N-methylation: Finally, N-methyltyramine undergoes a second N-methylation to yield the final product, this compound. This reaction is also catalyzed by an N-methyltransferase, which may be the same enzyme as in the previous step[1][4].

The overall conversion is as follows: L-Tyrosine → Tyramine → N-Methyltyramine → this compound

Below is a DOT language script to visualize this pathway.

Quantitative Data

This section summarizes the available quantitative data related to the this compound biosynthesis pathway in barley.

Table 1: In Vivo Concentrations of this compound and Precursors

| Compound | Plant/Product | Tissue/Condition | Concentration | Reference |

| This compound | Barley (Hordeum vulgare) | Roots (one-leaf stage) | Up to 327 µg/g (dry weight) | |

| This compound | Commercial Beer | - | 1.05 - 6.32 mg/L | |

| N-Methyltyramine | Commercial Beer | - | 0.59 - 4.61 mg/L | |

| This compound | Barley cv. Solist | Roots (4 days germination) | ~1.5 µmol/g (fresh weight) | |

| N-Methyltyramine | Barley cv. Solist | Roots (4 days germination) | ~0.2 µmol/g (fresh weight) | |

| Tyramine | Barley cv. Solist | Roots (4 days germination) | ~0.05 µmol/g (fresh weight) |

Table 2: Enzyme Kinetic Parameters

Note: Specific kinetic data for the barley N-methyltransferase involved in this compound biosynthesis is not available. The following data is for a related N-methyltransferase from barley involved in gramine biosynthesis and is provided for comparative purposes.

| Enzyme | Substrate | Km (µM) | Reference |

| N-Methyltransferase (from barley, for gramine) | 3-aminomethylindole (AMI) | 77 | |

| N-Methyltransferase (from barley, for gramine) | N-methyl-3-aminomethylindole (MAMI) | 184 |

Experimental Protocols

This section provides an overview of the methodologies used to study the this compound biosynthesis pathway.

Extraction and Quantification of this compound and Precursors

A common method for the analysis of this compound and its precursors is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Protocol Outline (based on):

-

Sample Preparation:

-

Freeze barley root tissue in liquid nitrogen and grind to a fine powder.

-

Perform an extraction with an acidic aqueous solvent (e.g., 0.1 M HCl) or a methanol/water mixture.

-

Centrifuge the mixture to pellet cell debris.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., formic acid) to ensure protonation of the analytes.

-

Detection: UV detection at approximately 221 nm or 280 nm.

-

-

UHPLC-ESI-MS/MS Analysis:

-

For higher sensitivity and specificity, couple the UHPLC system to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Monitor specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).

-

Below is a DOT script visualizing the general workflow for alkaloid analysis.

In Vitro Enzyme Assays

Tyrosine Decarboxylase (TyrDC) Assay:

-

Principle: The activity of TyrDC can be measured by quantifying the amount of tyramine produced from tyrosine over time.

-

Protocol Outline:

-

Prepare a crude protein extract from barley roots.

-

Set up a reaction mixture containing the protein extract, L-tyrosine, and pyridoxal-5'-phosphate (a cofactor) in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction at various time points by adding acid or by heat inactivation.

-

Quantify the tyramine produced using HPLC or a colorimetric method.

-

N-Methyltransferase (NMT) Assay (based on):

-

Principle: NMT activity is determined by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the amine substrate (tyramine or N-methyltyramine).

-

Protocol Outline:

-

Prepare a protein extract from barley tissue.

-

The reaction mixture should contain the protein extract, the substrate (tyramine or N-methyltyramine), and radiolabeled [¹⁴C]SAM in a suitable buffer.

-

Incubate the mixture.

-

Stop the reaction and extract the radiolabeled product (N-methyltyramine or this compound) into an organic solvent (e.g., ethyl acetate).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Regulation of this compound Biosynthesis

The production of this compound in barley is not constitutive and is influenced by both developmental and environmental factors.

-

Developmental Regulation: this compound accumulates in the roots during early seedling growth, with concentrations peaking around 11 days after germination and then declining.

-

Environmental Regulation:

-

Light: this compound production can be significantly higher (up to seven times) in plants grown under lower light intensities.

-

Temperature: While the direct effect of temperature on this compound biosynthesis is not well-documented, studies on the related alkaloid gramine have shown that high temperatures can induce the expression and activity of the N-methyltransferase involved in its synthesis. A similar mechanism may regulate this compound production.

-

The interplay of these factors suggests a complex regulatory network governing the expression of the biosynthetic genes, TyrDC and NMT.

Below is a DOT script illustrating the known regulatory inputs on the pathway.

Conclusion

The biosynthesis of this compound in barley is a well-defined pathway with significant physiological and pharmacological implications. While the core enzymatic steps are understood, further research is needed to fully characterize the specific tyrosine decarboxylase and N-methyltransferase enzymes involved, including their kinetic properties and the genes that encode them. A deeper understanding of the regulatory networks that control this pathway could open avenues for metabolic engineering to enhance stress resistance in barley or to produce this compound for pharmaceutical applications.

References

Unveiling Hordenine: A Technical Guide to Its Isolation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of hordenine, a naturally occurring phenethylamine alkaloid. Found in a variety of plant species, this compound has garnered significant interest for its potential pharmacological applications. This document outlines detailed methodologies for its extraction and purification from natural sources, summarizes quantitative data on its prevalence, and explores its known biological signaling pathways.

Natural Occurrence and Biosynthesis

This compound is present in a diverse range of plants, with notable concentrations found in the seedlings of cereals like barley (Hordeum vulgare), proso millet (Panicum miliaceum), and sorghum (Sorghum vulgare)[1]. It is also found in various cacti, including Trichocereus candicans (now Echinopsis candicans), which is considered one of the richest sources, containing 0.5–5.0% of the alkaloid[1]. The first reported isolation of this compound, then named "anhalin," was from the cactus Anhalonium fissuratus (now Ariocarpus fissuratus) in 1894[1].

The biosynthesis of this compound involves the stepwise N-methylation of tyramine. Tyramine is first converted to N-methyltyramine, which is then methylated to form this compound[2][3]. Studies with radiolabeled precursors in sprouting barley have confirmed that tyrosine is a precursor to both N-methyltyramine and this compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, growth conditions, and the specific part of the plant being analyzed. The following tables summarize reported this compound concentrations from various natural sources.

Table 1: this compound Concentration in Cereal Grains and Malt

| Plant Source | Part Analyzed | This compound Concentration (µg/g) | Reference |

| Raw Barley (Hordeum vulgare) | Grain | ~0.7 | |

| Green Malts (germinated barley) | Whole | ~21 | |

| Kilned Malts | Whole | ~28 | |

| Green Malt Roots | Roots | ~3363 | |

| Kilned Malt Roots | Roots | ~4066 | |

| Proso Millet (Panicum miliaceum) | Seedlings | ~2000 (0.2%) | |

| Sorghum (Sorghum vulgare) | Seedlings | ~1000 (0.1%) |

Table 2: this compound Concentration in Other Plant Species

| Plant Source | Part Analyzed | This compound Concentration (mg/g) | Reference |

| Echinopsis candicans (Trichocereus candicans) | - | 5 - 50 (0.5-5.0%) | |

| Sceletium tortuosum | Foliage and Stems | 0.02738 - 1.071 |

Experimental Protocols: Isolation and Purification of this compound

The following is a synthesized protocol for the isolation and purification of this compound from plant material, based on methodologies described in the scientific literature.

Extraction

-

Maceration: Grind the dried plant material (e.g., hedge sageretia juvenile branchlets and leaves) into a fine powder.

-

Hot Water Extraction: Place the powdered material in an extractor and add boiling water while stirring to extract water-soluble compounds.

-

Acidified Extraction: Add a dilute acid solution (e.g., 0.5-5% hydrochloric acid, sulfuric acid, tartaric acid, or acetic acid) to the mixture to achieve a pH of 2-4. Heat and continue the extraction for 0.5-2 hours. This step facilitates the extraction of alkaloids, which are basic in nature.

-

Filtration and Re-extraction: Filter the mixture to separate the liquid extract from the solid plant debris. The remaining dregs can be re-extracted twice more with the same procedure to maximize the yield.

-

Pooling Extracts: Combine the liquid extracts from all extraction steps.

Purification

-

Concentration: Concentrate the pooled extract under reduced pressure to decrease the volume.

-

Cation Exchange Chromatography:

-

Pass the concentrated extract through a cation exchange resin column.

-

Wash the column with an acidic buffer solution (e.g., acetic acid, citric acid, or phosphoric acid buffer) to remove impurities.

-

Collect the eluent containing the protonated this compound.

-

-

Desalting and Adsorption Chromatography:

-

Desalt the collected eluent.

-

Apply the desalted solution to a macroporous resin column (e.g., D101 or AB-8 type).

-

Wash the column with deionized water until the effluent is colorless to remove any remaining water-soluble impurities.

-

-

Elution:

-

Elute the this compound from the macroporous resin using 70-95% ethanol.

-

Collect the eluent. Monitor the elution process to ensure all the alkaloid is collected.

-

-

Crystallization:

-

Concentrate the ethanolic eluent.

-

Dropwise add the concentrated solution into water to induce crystallization of this compound.

-

Perform recrystallization using a solvent system such as petroleum ether-ethanol (2:1) to obtain purified this compound crystals.

-

Characterization of this compound

A variety of analytical techniques are employed for the characterization and quantification of this compound.

Table 3: Analytical Methods for this compound Characterization

| Technique | Description | Key Findings/Applications | Reference |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and phosphoric acid for separation. | Suitable for isolation of impurities and pharmacokinetic studies. | |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | A highly sensitive method for detecting and quantifying this compound in complex matrices like human serum. | Developed and validated for forensic toxicological applications to detect beer consumption. The lower limit of quantification was 0.3 ng/ml in serum. | |

| Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) | A rapid technique for the direct analysis of complex plant matrices without extensive sample preparation. | Used for the identification and quantification of this compound in Sceletium tortuosum. The lower limit of quantification was found to be 1 µg/ml. | |

| Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) Spectroscopy | Used to elucidate and confirm the chemical structure of isolated this compound. | Confirmed the structure of this compound isolated from the red alga Ahnfeltia paradoxa as p-(2-dimethylamino)ethyl-phenol. |

Signaling Pathways and Biological Activities

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound. It has been shown to interact with several key signaling pathways, suggesting its potential as a therapeutic agent.

Dopamine D2 Receptor (DRD2) Agonism

Studies have identified this compound as an agonist of the dopamine D2 receptor (DRD2). This activity is believed to contribute to its potential neuroprotective effects and its ability to improve motor deficits in models of Parkinson's disease.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has demonstrated anti-inflammatory and neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammation, and their inhibition by this compound suggests its potential in treating inflammatory conditions.

References

Hordenine's Interaction with Monoamine Oxidase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid, interacts with monoamine oxidase (MAO) primarily as a selective substrate for MAO-B, leading to competitive inhibition of the oxidation of other monoamines. This document provides a detailed technical overview of the mechanism of action of this compound as it pertains to MAO inhibition. It summarizes the available quantitative data, outlines experimental methodologies for assessing this interaction, and presents visual diagrams of the relevant pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound (N,N-dimethyltyramine) is a phytochemical found in various plants, notably in germinated barley (Hordeum vulgare). Structurally related to the biogenic amine tyramine, this compound has been investigated for its pharmacological effects, including its interaction with the monoamine oxidase (MAO) enzyme system. MAO exists in two isoforms, MAO-A and MAO-B, which are critical in the metabolism of monoamine neurotransmitters and dietary amines.[1] While often colloquially referred to as an "MAO inhibitor," the primary mechanism of this compound's action on MAO is more accurately described as that of a selective substrate, which in turn leads to competitive inhibition of the metabolism of other MAO substrates.[2][3]

Quantitative Data on this compound's Interaction with MAO

The interaction of this compound with monoamine oxidase has been quantified primarily through enzyme kinetic studies. The following tables summarize the key findings from in vitro experiments.

Table 1: this compound as a Substrate for Rat Liver MAO-B

| Parameter | Value | Substrate Comparison (Tyramine) | Source |

| Michaelis Constant (Km) | 479 µM | 144 µM | [2] |

| Maximum Velocity (Vmax) | 128 nmol/mg protein/h | 482 nmol/mg protein/h |

Note: These studies indicate that this compound is a selective substrate for MAO-B in rats and is not deaminated by MAO-A.

Table 2: this compound's Effect on Tyramine Oxidation in Human Adipose Tissue Homogenates

| This compound Concentration | Inhibition of [14C]-Tyramine Oxidation | Notes | Source |

| Dose-dependent | This compound dose-dependently inhibited the oxidation of radiolabeled tyramine. | This effect is attributed to competition for the MAO enzyme. Human adipose tissue has a predominance of MAO-A. |

Note: In studies with human adipose tissue, it was challenging to distinguish between direct inhibition and competition as a substrate. This compound is described as a "weak MAO-inhibitor" and a "mixed MAO substrate/inhibitor" in this context.

Experimental Protocols

The quantitative data presented above were primarily derived from enzyme inhibition assays. A common method involves monitoring the oxidation of a radiolabeled substrate in the presence and absence of the test compound (this compound).

Radiometric Assay for MAO Activity (Tyramine Oxidation)

This protocol is a generalized representation based on methodologies described in the literature.

Objective: To determine the effect of this compound on the MAO-catalyzed oxidation of tyramine.

Materials:

-

Human adipose tissue homogenates (as a source of MAO)

-

[14C]-Tyramine (radiolabeled substrate)

-

This compound

-

Selective MAO-A inhibitor (e.g., Ro 41-1049)

-

Selective MAO-B inhibitor (e.g., Ro 16-6491)

-

Phosphate buffer

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, MAO inhibitors, and [14C]-tyramine in appropriate solvents.

-

Enzyme Reaction: In microcentrifuge tubes, combine the human adipose tissue homogenate with phosphate buffer.

-

Incubation with this compound/Inhibitors: Add varying concentrations of this compound or selective MAO inhibitors to the tubes. A control group with no added compound is also prepared.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of [14C]-tyramine to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid solution (e.g., hydrochloric acid).

-

Extraction of Metabolites: Extract the radiolabeled metabolites of tyramine oxidation using an organic solvent.

-

Quantification: Transfer the organic phase containing the radiolabeled metabolites to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of tyramine oxidation inhibition by comparing the radioactivity in the this compound-treated samples to the control samples.

Visualizations

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the general mechanism of MAO-catalyzed deamination of a monoamine substrate, such as tyramine or this compound.

Caption: General mechanism of monoamine oxidation by MAO.

Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the key steps in the radiometric assay used to determine the effect of this compound on MAO activity.

Caption: Workflow for a radiometric MAO inhibition assay.

Logical Relationship of this compound's Interaction with MAO

This diagram illustrates the logical flow of how this compound's action as a substrate leads to the competitive inhibition of other MAO substrates.

Caption: this compound's competitive substrate mechanism at MAO-B.

Conclusion

The available scientific evidence indicates that this compound's primary mechanism of action concerning monoamine oxidase is as a selective substrate for MAO-B. This leads to a competitive interaction where this compound can decrease the metabolism of other MAO-B substrates. While this results in an "inhibitory" effect on the metabolism of other compounds, it is crucial for researchers and drug development professionals to recognize that this is a consequence of its role as a competitive substrate rather than direct enzymatic inhibition. Further research is warranted to fully elucidate the inhibitory constants (Ki) of this compound for human MAO-A and MAO-B to provide a more complete picture of its pharmacological profile.

References

Hordenine's Role as an Indirect Adrenergic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a phenethylamine alkaloid naturally occurring in various plants, including barley, has garnered significant interest for its pharmacological properties. This technical guide provides an in-depth analysis of this compound's primary mechanism of action as an indirect adrenergic agent. It achieves this effect through a multi-target engagement involving the inhibition of monoamine oxidase B (MAO-B), agonism of the trace amine-associated receptor 1 (TAAR1), and inhibition of the norepinephrine transporter (NET). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (N,N-dimethyltyramine) is structurally related to the biogenic amine tyramine and shares some of its pharmacological properties. Its classification as an indirect adrenergic agent stems from its ability to increase the synaptic concentration of norepinephrine, thereby potentiating adrenergic signaling.[1] This effect is not due to direct agonism at adrenergic receptors but rather through a combination of mechanisms that modulate norepinephrine's lifecycle in the synapse. This guide will dissect these mechanisms, presenting the core scientific data and methodologies for their investigation.

Mechanism of Action

This compound's indirect adrenergic activity is primarily attributed to three key actions:

-

Inhibition of Monoamine Oxidase B (MAO-B): this compound is a selective substrate for MAO-B, the enzyme responsible for the degradation of norepinephrine.[2] By competing for this enzyme, this compound reduces the breakdown of norepinephrine, leading to its accumulation.

-

Agonism of Trace Amine-Associated Receptor 1 (TAAR1): this compound acts as an agonist at TAAR1, a G-protein coupled receptor that can modulate the activity of monoaminergic systems. Activation of TAAR1 can influence the release and reuptake of neurotransmitters like norepinephrine.

-

Inhibition of Norepinephrine Reuptake: this compound inhibits the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft. This blockade prolongs the presence of norepinephrine in the synapse, enhancing its effect on postsynaptic receptors.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets.

Table 1: this compound Interaction with Monoamine Oxidase B (MAO-B)

| Parameter | Value | Species/Tissue | Reference |

| K_m_ | 479 µM | Rat Liver | |

| V_max_ | 128 nmol/mg protein/h | Rat Liver |

Table 2: this compound Activity at Trace Amine-Associated Receptor 1 (TAAR1)

| Parameter | Value | Species/Assay | Reference |

| EC_50_ | 47 µM | Human TAAR1 expressed in HEK293T cells | |

| E_max_ | 82% (relative to phenethylamine) | Human TAAR1 expressed in HEK293T cells |

Table 3: this compound and Norepinephrine Transporter (NET) Interaction

| Parameter | Value | Species/Assay | Reference |

| IC_50_ / K_i_ | Not explicitly reported in the reviewed literature. | - | - |

| Qualitative Effect | Inhibition of norepinephrine uptake. A concentration of 25 µM potentiated contractile responses to norepinephrine. | Rat vas deferens |

Signaling Pathways and Experimental Workflows

This compound's Indirect Adrenergic Signaling Pathway

The following diagram illustrates the multifaceted mechanism by which this compound increases synaptic norepinephrine levels.

Caption: this compound's indirect adrenergic mechanism.

Experimental Workflow: MAO-B Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potential of this compound on MAO-B activity.

Caption: Workflow for MAO-B inhibition assay.

Experimental Workflow: TAAR1 Activation Assay

This diagram illustrates the process of assessing this compound's agonist activity at the TAAR1 receptor.

Caption: Workflow for TAAR1 activation assay.

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is based on spectrophotometric measurement of product formation from a substrate.

-

Reagents and Materials:

-

Recombinant human or rat liver MAO-B enzyme.

-

Substrate: Benzylamine (for MAO-B).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Inhibitor: Pargyline (for irreversible) or Lazabemide (for reversible).

-

Buffer: 100 mM sodium phosphate buffer, pH 7.4.

-

Spectrophotometer capable of reading in the UV range.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

-

In a multi-well plate, add the MAO-B enzyme solution to each well.

-

Add the different concentrations of this compound or the reference inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the benzylamine substrate to each well.

-

Monitor the change in absorbance at 250 nm over time, which corresponds to the formation of benzaldehyde.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots to calculate the K_i_ value.

-

Trace Amine-Associated Receptor 1 (TAAR1) Activation Assay

This protocol describes the measurement of intracellular cyclic AMP (cAMP) accumulation following TAAR1 activation.

-

Reagents and Materials:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing human TAAR1.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and a selection agent (e.g., puromycin).

-

Test Compound: this compound dissolved in assay buffer.

-

Reference Agonist: Phenethylamine or isoproterenol.

-

Assay Buffer: Earle's Balanced Salt Solution (EBSS) supplemented with HEPES, IBMX (a phosphodiesterase inhibitor), and ascorbic acid.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Seed the HEK293T-hTAAR1 cells in a multi-well plate and culture for 24-48 hours.

-

On the day of the assay, replace the culture medium with a serum-free medium and incubate for a few hours.

-

Pre-incubate the cells with the assay buffer for approximately 20 minutes at 37°C.

-

Add serial dilutions of this compound or the reference agonist to the wells and incubate for 1 hour at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the EC_50_ (half-maximal effective concentration) and E_max_ (maximum effect) values from the dose-response curve.

-

Norepinephrine Transporter (NET) Inhibition Assay

This protocol outlines a radiolabeled norepinephrine uptake inhibition assay.

-

Reagents and Materials:

-

Cell Line: HEK293 cells stably transfected with the human norepinephrine transporter (hNET).

-

Radiolabeled Ligand: [³H]-Norepinephrine.

-

Test Compound: this compound dissolved in assay buffer.

-

Reference Inhibitor: Desipramine or nisoxetine.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Plate the hNET-expressing cells in a multi-well plate and allow them to adhere overnight.

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of the reference inhibitor.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC_50_ value.

-

Discussion and Future Directions

The available data strongly support the classification of this compound as an indirect adrenergic agent, acting through a combination of MAO-B inhibition, TAAR1 agonism, and NET inhibition. The quantitative data for MAO-B and TAAR1 provide a solid foundation for understanding its potency at these targets. However, a notable gap in the current literature is the lack of a definitive IC_50_ or K_i_ value for this compound's interaction with the norepinephrine transporter. Future research should aim to quantify this interaction to provide a more complete pharmacological profile.

Furthermore, while in vitro studies provide valuable mechanistic insights, in vivo studies are crucial to understand the physiological relevance of these findings. Studies measuring norepinephrine levels in specific brain regions following this compound administration would provide direct evidence of its net effect on the adrenergic system.

For drug development professionals, this compound's multi-target profile presents both opportunities and challenges. Its ability to modulate the adrenergic system through several mechanisms could offer a unique therapeutic advantage. However, this promiscuity also necessitates careful consideration of potential off-target effects and drug-drug interactions. A thorough understanding of its pharmacokinetics and metabolism is also essential for translating its in vitro activity to potential clinical applications.

Conclusion

This compound's role as an indirect adrenergic agent is well-supported by scientific evidence demonstrating its inhibitory effects on MAO-B and the norepinephrine transporter, as well as its agonist activity at TAAR1. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved. While further research is needed to fully elucidate its pharmacological profile, particularly concerning its interaction with the norepinephrine transporter, the information presented here serves as a valuable resource for researchers and developers in the fields of pharmacology and drug discovery.

References

The Dawn of Hordenine: A Technical History of its Discovery and Initial Pharmacological Exploration

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a phenethylamine alkaloid naturally present in a variety of plants, has a rich history intertwined with the foundational period of modern pharmacology. Initially isolated from two distinct botanical sources under different names, its identification and the subsequent elucidation of its structure and effects laid the groundwork for over a century of phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the initial isolation and synthesis protocols, and summarizing the earliest pharmacological studies. Quantitative data from these seminal works are presented for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to offer a clear and concise understanding of this compound's scientific origins.

The Dual Discovery of a Single Alkaloid

The story of this compound begins in the late 19th and early 20th centuries, with two independent researchers isolating the same compound from vastly different plant species.

Heffter's "Anhalin" from Cacti (1894)

The first recorded isolation of the compound now known as this compound was accomplished by the German pharmacologist and chemist Arthur Heffter in 1894.[1] While investigating the alkaloids of the cactus Anhalonium fissuratus (now reclassified as Ariocarpus fissuratus), Heffter extracted a crystalline substance he named "anhalin".[1] This work was part of his broader, pioneering research into the active principles of cacti, which also led to the isolation of mescaline.[2]

Léger's "this compound" from Barley (1906)

Twelve years later, in 1906, French chemist E. Léger, working with germinated barley (Hordeum vulgare), independently isolated an alkaloid.[3][4] Noting its origin, he named it "this compound". This discovery was significant as it identified a readily available, common grain as a source of the alkaloid, distinct from the more exotic cacti studied by Heffter.

Unification and Structural Elucidation by Späth

It was the Austrian chemist Ernst Späth who ultimately connected these two discoveries. He demonstrated that Heffter's "anhalin" and Léger's "this compound" were, in fact, the same chemical compound. Späth's work also correctly proposed the molecular structure of the substance as N,N-dimethyltyramine. Following this definitive work, the name "this compound" was adopted by the scientific community.

Initial Experimental Protocols

The core of this guide focuses on the methodologies employed by these early researchers. The following sections provide detailed accounts of the isolation, synthesis, and pharmacological examination protocols as described in their foundational publications.

Isolation of "Anhalin" from Anhalonium fissuratum (Heffter, 1894)

Isolation of this compound from Germinated Barley (Léger, 1906)

Léger's 1906 paper in Comptes Rendus de l'Académie des Sciences outlines the procedure for extracting this compound from "touraillons," the French term for malt culms or barley rootlets produced during malting.

Experimental Protocol:

-

Extraction: The dried barley rootlets were macerated in a 95% alcohol solution containing 1% tartaric acid. This acidified alcohol served to convert the alkaloid into a more soluble salt.

-

Concentration & Purification: The alcoholic extract was concentrated by distillation under reduced pressure. The resulting aqueous residue was then treated with neutral lead acetate to precipitate impurities.

-

Filtration: The mixture was filtered to remove the precipitated solids.

-

Removal of Excess Lead: Excess lead in the filtrate was removed by bubbling hydrogen sulfide (H₂S) gas through the solution, which precipitates lead as lead sulfide (PbS). The solution was then filtered again.

-

Alkaloid Liberation: The purified filtrate was made alkaline by the addition of sodium carbonate. This converted the this compound tartrate back into its free base form.

-

Solvent Extraction: The alkaline solution was then repeatedly extracted with diethyl ether.

-

Crystallization: The combined ethereal extracts were evaporated, yielding a crystalline residue of crude this compound. This was then further purified by recrystallization.

First Synthesis of this compound (Barger, 1909)

The first successful chemical synthesis of this compound was reported by George Barger in the Journal of the Chemical Society, Transactions in 1909. This work provided conclusive proof of the structure proposed by Späth.

Reaction Scheme: The synthesis was a multi-step process starting from 2-phenylethyl alcohol.

-

Chlorination: 2-phenylethyl alcohol was converted to 2-phenylethyl chloride using phosphorus pentachloride (PCl₅).

-

Amination: The resulting chloride was reacted with dimethylamine to form N,N-dimethyl-phenylethylamine.

-

Nitration: The tertiary amine was then nitrated using nitric acid (HNO₃) to introduce a nitro group at the para position of the phenyl ring, yielding N,N-dimethyl-4-nitro-phenethylamine.

-

Reduction: The nitro group was reduced to an amino group using tin and hydrochloric acid (Sn/HCl), forming N,N-dimethyl-4-amino-phenethylamine.

-

Diazotization & Hydrolysis: Finally, the amino group was converted to a hydroxyl group via a diazotization reaction with sodium nitrite and sulfuric acid (NaNO₂/H₂SO₄), followed by hydrolysis, to yield this compound (4-[2-(dimethylamino)ethyl]phenol).

Initial Pharmacological Studies

The very first investigations into the physiological effects of this compound were conducted by its discoverer, Arthur Heffter. These early experiments, though lacking the sophisticated controls of modern pharmacology, provided the first insights into the compound's biological activity.

Heffter's Animal and Self-Experiments

Heffter conducted a series of preliminary tests using the sulfate salt of his isolated "anhalin".

Experimental Protocols & Observations:

-

Feline Study: A subcutaneous dose of 0.3 g of anhaline sulfate was administered to a 2.8 kg cat (approximately 107 mg/kg). The only observed effect was violent vomiting. The cat returned to normal behavior within 45 minutes.

-

Amphibian Study: The alkaloid was observed to produce a paralysis of the nervous system in frogs. Specific details on the dosage and method of observation for this paralysis are not well-documented in available secondary sources.

-

Human Study (Self-Experimentation): Heffter ingested a 100 mg oral dose himself. He reported experiencing no observable physiological or psychological effects.

These initial findings suggested a significant difference in effects based on the route of administration and the species being tested. The lack of effect from oral administration in humans would be a recurring theme in later research.

Early 20th Century Elucidation of Effects

Following Heffter's initial work, other researchers began to investigate this compound's properties more systematically. A comprehensive review by Reitschel in 1937 detailed the cardiovascular and other effects known at the time. Later studies, such as a notable one by Hapke and Strathmann in 1995, provided a clearer picture of its mechanism. Their research on dogs and rats concluded that this compound is an indirectly acting adrenergic agent. Its pharmacological effects were attributed to the release of stored norepinephrine, leading to a positive inotropic effect on the heart, increased blood pressure, and inhibition of gut motility.

Quantitative Data from Initial Studies

The following table summarizes the key quantitative data reported in the foundational studies of this compound.

| Study (Year) | Researcher(s) | Subject | Compound | Dose | Route of Administration | Observed Effects |

| 1894 | Heffter | Cat (2.8 kg) | "Anhalin" Sulfate | ~107 mg/kg | Subcutaneous | Violent vomiting; normal behavior in 45 min. |

| 1894 | Heffter | Frogs | "Anhalin" Sulfate | Not Specified | Not Specified | Paralysis of the nervous system |

| 1894 | Heffter | Human (self) | "Anhalin" Sulfate | 100 mg | Oral | No observable effects. |

Biosynthesis of this compound

This compound is derived from the amino acid tyrosine. The biosynthetic pathway involves a decarboxylation followed by two successive N-methylation steps. The enzyme tyramine N-methyltransferase is responsible for the first methylation, converting tyramine to N-methyltyramine. A second, distinct methyltransferase then catalyzes the final step to produce this compound.

Conclusion

The discovery and initial study of this compound represent a classic chapter in the history of phytochemistry and pharmacology. From its dual discovery in cacti and barley to its structural confirmation through chemical synthesis, the foundational work of Heffter, Léger, Späth, and Barger provided the essential framework for all subsequent research. The early pharmacological experiments, particularly those of Heffter, offered the first glimpses into its biological activities, hinting at the dose, species, and route-dependent effects that continue to be relevant in modern studies. This technical guide, by consolidating and detailing these seminal contributions, serves as a foundational resource for professionals engaged in the ongoing exploration of this compound and other natural products.

References

Hordenine Beyond Barley: A Technical Guide to its Natural Occurrence, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid first isolated from barley (Hordeum vulgare), from which it derives its name. While extensively studied in the context of malting and brewing, the presence of this compound extends to a diverse range of other plant species, as well as some algae and fungi.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants other than barley, presenting quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and signaling pathways. This information is of critical value for researchers in phytochemistry, pharmacology, and drug development seeking to understand and harness the properties of this bioactive compound.

Natural Occurrence of this compound in the Plant Kingdom

This compound has been identified in a variety of plant families, most notably in the Cactaceae, Poaceae (grasses), and Fabaceae (legumes). Its concentration can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Cactaceae Family

Cacti are a rich source of phenethylamine alkaloids, including this compound. Several species have been reported to contain significant amounts of this compound.

-

Echinopsis candicans (formerly Trichocereus candicans): This cactus is considered one of the richest natural sources of this compound, with concentrations reported to be between 0.5% and 5.0% of the plant's dry weight.[1]

-

Ariocarpus fissuratus : Historically known as Anhalonium fissuratus, this was the first plant from which this compound (initially named "anhalin") was isolated.

-

Other Cacti : this compound has also been detected in various other cacti, often alongside other alkaloids.

Poaceae Family (Grasses)

Beyond barley, several other members of the grass family are known to produce this compound, particularly in their seedlings.

-

Panicum miliaceum (Proso Millet) : Seedlings of proso millet contain approximately 0.2% this compound.[1]

-

Sorghum vulgare (Sorghum) : Sorghum seedlings have been found to contain around 0.1% this compound.[1]

-

Phalaris aquatica (Harding Grass) : This grass is known to produce a range of alkaloids, including this compound, which has been implicated in the toxicity of the plant to grazing livestock.

Other Plant Families

-

Acacia Species (Fabaceae) : Several species of Acacia have been shown to contain this compound. For instance, it has been identified in Acacia berlandieri and Acacia rigidula. In Acacia harpophylla, phenethylamine and this compound have been found in the leaves and bark at concentrations of 0.1–0.6%, while the bark of Acacia holosericea is reported to contain 1.2% this compound.

-

Sceletium tortuosum (Kanna) : This succulent plant, native to Southern Africa, contains this compound along with other psychoactive alkaloids. Quantitative analysis has shown this compound concentrations ranging from 0.02738 to 1.071 mg per gram of plant material.[2]

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data on this compound concentrations found in various plant species other than barley.

| Plant Family | Species | Plant Part | This compound Concentration | Reference(s) |

| Cactaceae | Echinopsis candicans | - | 0.5 - 5.0% (dry weight) | |

| Poaceae | Panicum miliaceum | Seedlings | ~0.2% | |

| Poaceae | Sorghum vulgare | Seedlings | ~0.1% | |

| Fabaceae | Acacia harpophylla | Leaves and Bark | 0.1 - 0.6% (total phenethylamines) | |

| Fabaceae | Acacia holosericea | Bark | 1.2% | |

| Aizoaceae | Sceletium tortuosum | Foliage and Stems | 0.02738 - 1.071 mg/g |

Experimental Protocols

Extraction and Quantification of this compound from Acacia berlandieri using HPLC

This protocol describes a simplified procedure for the extraction and quantification of this compound and other phenethylamines from Acacia berlandieri.

1. Extraction:

- Dried and ground plant tissue is extracted with 1% glacial acetic acid (1:20 wt/vol).

- The mixture is filtered to separate the extract from the solid plant material.

2. Solid-Phase Extraction (SPE) Cleanup:

- The filtrate is passed through a high-sulfonated polymeric SPE tube. This retains the amines of interest (including this compound) while allowing many co-extracted impurities to be washed through.

- The amines are then eluted from the SPE tube.

3. HPLC Analysis:

- The eluted amines are separated and detected by reversed-phase High-Performance Liquid Chromatography (HPLC).

- Quantification is achieved by comparing the peak area of the sample to that of an authentic this compound standard.

Quantification of this compound in Sceletium tortuosum by DART-HRMS

This method allows for the rapid identification and quantification of this compound in a complex plant matrix.

1. Sample Preparation:

- A small amount of the plant material is used directly without extensive sample preparation.

2. DART-HRMS Analysis:

- Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is used for analysis.

- This compound-d6 is used as an internal standard for accurate quantification.

- The method is validated according to FDA guidelines, with a lower limit of quantification (LLOQ) of 1 μg/ml.

Biosynthetic and Signaling Pathways

This compound Biosynthesis

The biosynthesis of this compound in plants proceeds from the amino acid L-tyrosine. The pathway involves a two-step N-methylation of tyramine.

-

Decarboxylation of Tyrosine : L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase to form tyramine.

-

First N-methylation : Tyramine is then N-methylated by a specific N-methyltransferase to yield N-methyltyramine.

-

Second N-methylation : A subsequent N-methylation step, catalyzed by a methyltransferase, converts N-methyltyramine to this compound.

This compound Biosynthetic Pathway.

This compound in Plant Defense Signaling

This compound is implicated in plant defense mechanisms, acting as an allelochemical and an elicitor of defense responses. Its role in signaling is particularly associated with the jasmonate-dependent defense pathway.

When a plant perceives a threat, such as a pathogen or herbivore, it can trigger a signaling cascade that leads to the production of defense compounds, including this compound. This compound can then act to deter the threat directly or further amplify the defense response. The jasmonate pathway is a key hormonal signaling pathway in plants that regulates responses to biotic stress.

This compound's Role in Jasmonate-Dependent Defense.

Conclusion

The natural occurrence of this compound is not limited to barley but extends to a wide array of plant species, often in significant quantities. This technical guide has provided a consolidated resource for researchers, summarizing the quantitative data, detailing analytical methodologies, and illustrating the key biosynthetic and signaling pathways associated with this important alkaloid. Further research into the pharmacological and physiological roles of this compound in these diverse plant sources holds considerable promise for the development of new therapeutic agents and a deeper understanding of plant secondary metabolism.

References

Structural Elucidation of Hordenine and Its Analogues: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of hordenine, a naturally occurring phenethylamine alkaloid, and its synthetic or naturally derived analogues. The document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It includes generalized experimental protocols, tabulated quantitative data for this compound, and visual representations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction to this compound

This compound, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a phenethylamine alkaloid found in a variety of plant species, most notably in germinated barley (Hordeum vulgare), from which its name originates.[1][2] It is also present in various cacti and marine algae.[3][4] this compound is biosynthesized through the stepwise N-methylation of tyramine.[1] As a bioactive compound, it has garnered interest for its diverse pharmacological properties, including its action as a stimulant of the central nervous system and its role as a dopamine D2 receptor agonist. Its presence in beer makes it a potential biomarker for consumption. The precise determination of its structure and that of its analogues is fundamental for understanding its bioactivity, metabolism, and potential therapeutic applications.

Core Methodologies for Structural Elucidation

The definitive structure of this compound and its analogues is established through a combination of modern analytical techniques. This section outlines the principles, experimental protocols, and data interpretation for the most critical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of atomic connectivity.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound (e.g., this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Filtration: Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra. A standard approach includes:

-

1D Spectra: ¹H NMR, ¹³C NMR, and DEPT-135.

-

2D Spectra: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software using Fourier transformation, phase correction, and baseline correction.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting). The spectrum typically shows signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the two methyl (-CH₃) groups on the nitrogen atom.

-

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their presence in the ¹³C spectrum and absence in DEPT spectra.

-

2D NMR:

-

COSY: Establishes proton-proton couplings within the same spin system, for example, confirming the connectivity between the protons of the -CH₂-CH₂- fragment.

-

HSQC: Correlates each proton to its directly attached carbon atom.

-

HMBC: Shows correlations between protons and carbons that are typically two to three bonds away, which is crucial for connecting different fragments of the molecule, such as linking the ethyl chain to the aromatic ring and the dimethylamino group.

-

The logical workflow for using these NMR experiments to determine a chemical structure is illustrated below.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | 7.0 - 7.2 | d | 2H |

| H-3, H-5 | 6.7 - 6.9 | d | 2H |

| -CH₂-Ar | 2.7 - 2.9 | t | 2H |

| -CH₂-N | 2.4 - 2.6 | t | 2H |

| -N(CH₃)₂ | 2.2 - 2.4 | s | 6H |

| -OH | Variable | br s | 1H |

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from typical values for phenethylamines and available spectra.)

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm | DEPT Information |

|---|---|---|

| C-1 | 130 - 132 | Quaternary (C) |

| C-2, C-6 | 129 - 131 | CH |

| C-3, C-5 | 115 - 117 | CH |

| C-4 | 154 - 156 | Quaternary (C) |

| -CH₂-Ar | 33 - 35 | CH₂ |

| -CH₂-N | 59 - 61 | CH₂ |

| -N(CH₃)₂ | 45 - 47 | CH₃ |

(Note: Chemical shifts are approximate and depend on the solvent used.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a unique molecular formula.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a solvent compatible with liquid chromatography (e.g., methanol or acetonitrile/water mixture).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system (e.g., UPLC) coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for compounds like this compound.

-

Ionization: The analyte is ionized as it elutes from the column. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is typically performed in positive ion mode. Direct Analysis in Real Time (DART) is another technique that can be used for rapid analysis with minimal sample preparation.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study fragmentation patterns, which aids in structural confirmation.

-

Molecular Ion: this compound (C₁₀H₁₅NO) has a monoisotopic mass of 165.1154 g/mol . In positive mode ESI-MS, it is detected as the protonated molecule [M+H]⁺ at an m/z of approximately 166.1232.

-

Fragmentation Pattern (MS/MS): The most characteristic fragmentation of this compound involves the cleavage of the C-C bond beta to the nitrogen atom, resulting in a prominent fragment ion corresponding to the dimethyliminium moiety and the benzylic portion of the molecule.

Table 3: Key Mass Spectrometry Fragments for this compound [M+H]⁺

| m/z of Fragment Ion | Proposed Structure / Loss |

|---|---|

| 121.0648 | [M+H - N(CH₃)₃]⁺ |

| 58.0651 | [CH₂=N(CH₃)₂]⁺ (Dimethyliminium ion) |

(Note: Fragmentation is dependent on collision energy and instrument type.)

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and stereochemistry.

-

Crystallization: Grow single crystals of the compound of high purity and quality. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution or using vapor diffusion techniques.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in liquid nitrogen to minimize radiation damage.

-

X-ray Diffraction: Place the crystal in an intense, monochromatic X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays onto a detector, creating a unique diffraction pattern of spots.

-

Data Collection: Rotate the crystal in the X-ray beam and collect a complete set of diffraction data over a range of angles.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. A molecular model is built into this map and then refined against the experimental data to yield the final, detailed 3D structure.

Structural Analogues of this compound

The structural elucidation of this compound analogues follows the same principles outlined above. Analogues may feature modifications such as:

-

N-alkylation: Variation of the methyl groups on the nitrogen (e.g., N-methyltyramine, tyramine).

-

Ring Substitution: Addition of other functional groups (e.g., methoxy, hydroxyl) to the aromatic ring.

-

Side Chain Modification: Changes in the length or branching of the ethylamino side chain.

For each new analogue, the combination of NMR and MS is typically sufficient to determine the 2D structure. 2D NMR experiments like HMBC are critical for establishing the position of new substituents on the aromatic ring or modifications to the side chain. X-ray crystallography can be employed to confirm the absolute and relative stereochemistry if chiral centers are present.

This compound-Associated Signaling Pathways

Understanding the structure of this compound is crucial for interpreting its biological activity. This compound has been shown to modulate several key signaling pathways.

-

Dopamine D2 Receptor (DRD2) Agonism: this compound acts as an agonist at the DRD2, which is significant for its potential effects on neurological conditions like Parkinson's disease. This interaction initiates a G-protein-coupled signaling cascade.

-

Anti-inflammatory Pathways (NF-κB and MAPK): this compound exhibits anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

-

SPHK1/S1PR1/STAT3 Pathway: In the context of ulcerative colitis, this compound has been shown to inhibit the SPHK1/S1PR1/STAT3 signaling pathway, reducing the expression of pro-inflammatory cytokines.

Below are diagrams illustrating these pathways.

References

Hordenine Administration: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, including barley, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of this compound administration, offering a comparative overview for researchers and professionals in drug development. The following sections detail quantitative data, experimental protocols, and key signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, facilitating a direct comparison of its effects across different experimental models.

Table 1: In Vitro Quantitative Data for this compound

| Parameter | Cell Line | Concentration/Dose | Result | Reference |

| Receptor Activation (EC50) | Chem-1 (human ADRα2A) | 690 µM | 12% Emax | [1][2] |

| Chem-1 (human TAAR1) | 47 µM | 82% Emax | [1][2] | |

| Dopamine D2 Receptor (D2R) | 3.7 µM | EC50 | [3] | |

| Cell Viability | RAW264.7 | 12.5, 25, 50, 75 µg/ml | No significant cytotoxicity | |

| RAW264.7 | 100 µg/ml | Cytotoxicity observed | ||

| MCEC | 15.625 - 500 µM | No significant effect on survival rate | ||

| Protein Expression | MCECs | 500 µM | Significant increase in occludin and ZO-1 | |

| Melanogenesis Inhibition | Human Melanocytes | Not specified | Inhibition of melanogenesis by suppressing cAMP |

Table 2: In Vivo Quantitative Data for this compound

| Parameter | Animal Model | Administration Route & Dose | Result | Reference |

| Pharmacokinetics | Humans (beer consumption) | Oral (0.075 mg/kg) | Max plasma concentration: 12.0-17.3 nM (0-60 min) | |

| Humans (dietary supplement) | Oral | Max plasma concentration: 99 ± 47 nM (65 ± 14 min) | ||

| Humans | Oral | Elimination half-life (free this compound): 52.7-66.4 min | ||

| Horses | Intravenous (2 mg/kg) | α-phase T1/2: ~3 min; β-phase T1/2: ~35 min | ||

| Cardiovascular Effects | Dogs and Rats | Parenteral | Increased systolic and diastolic blood pressure | |

| Horses | Intravenous (2 mg/kg) | Doubled heart rate | ||

| Anti-inflammatory Effects | Mice (DSS-induced colitis) | Not specified (50 mg/kg) | Significant reduction in IL-6, IL-1β, and TNF-α | |

| Mice (LPS-induced ALI) | Intraperitoneal (10 and 15 mg/kg) | Inhibition of inflammatory cytokine increases | ||

| Neuroprotective Effects | Rats (6-OHDA-induced PD model) | Not specified | Depressed activation of microglia in SNc |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Caption: this compound's Anti-Inflammatory Signaling Pathways.

Experimental Protocols

This section provides a detailed methodology for key in vitro and in vivo experiments cited in this guide.

In Vitro Experimental Protocols

1. Cell Viability Assay (CCK-8)

-

Objective: To assess the cytotoxicity of this compound on a specific cell line.

-

Procedure:

-

Seed cells (e.g., MCEC or RAW264.7) in a 96-well plate at a logarithmic growth stage and incubate for 24 hours.

-

Establish a blank group (no cells), a control group (untreated cells), and experimental groups with various concentrations of this compound.

-

Incubate the cells with this compound for a specified period (e.g., 24 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for an additional 1-2 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

-

2. Western Blotting for Protein Expression

-

Objective: To quantify the expression of specific proteins (e.g., ZO-1, occludin, inflammatory markers) following this compound treatment.

-

Procedure:

-

Treat cells with this compound at the desired concentration and duration.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ZO-1, anti-occludin, anti-p-STAT3).

-

Wash the membrane and incubate with a corresponding secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify band intensity using densitometry software.

-

In Vivo Experimental Protocols

1. Dextran Sodium Sulphate (DSS)-Induced Ulcerative Colitis Model in Mice

-

Objective: To evaluate the therapeutic effects of this compound on ulcerative colitis.

-

Procedure:

-

Induce colitis in mice by administering DSS in their drinking water.

-

Divide the mice into control, DSS model, and this compound-treated groups.

-

Administer this compound (e.g., 50 mg/kg) to the treatment group.

-

Monitor disease activity index (DAI), body weight, and colon length daily.

-

At the end of the experiment, sacrifice the mice and collect colon tissues.

-

Analyze the colon tissues for histological changes (H&E staining), and measure the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA or Western blotting.

-

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice

-

Objective: To investigate the protective effects of this compound against acute lung injury.

-

Procedure:

-

Establish the ALI model by intranasal instillation of LPS (e.g., 1.25 mg/kg).

-

Pre-treat mice with this compound (e.g., 10 and 15 mg/kg) via intraperitoneal injection one hour before LPS administration.

-

Collect bronchoalveolar lavage fluid (BALF) and lung tissues at a specified time point (e.g., 24 hours) after LPS challenge.

-

Analyze BALF for inflammatory cell count and cytokine levels.

-

Examine lung tissues for pathological damage using H&E staining.

-

Measure the expression of inflammatory mediators in lung tissue using qPCR and Western blotting.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound.